N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine
Übersicht
Beschreibung
“N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine” is a substance used in the identification of related substances in the degradation products of tofacitinib citrate using LC-MS technique for process monitoring and quality assurance . It is a reagent in the synthesis of tofacitinib, a specific inhibitor of Janus tyrosine kinase (JAK3) .
Molecular Structure Analysis
The molecular formula of the compound is C13H19N5 . It has an average mass of 245.324 Da and a monoisotopic mass of 245.164047 Da . It has two defined stereocenters .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 73.5±0.3 cm3 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It has 2 freely rotating bonds . Its ACD/LogP is 1.54 . Its polar surface area is 57 Å2 . Its polarizability is 29.1±0.5 10-24 cm3 . Its surface tension is 56.1±3.0 dyne/cm . Its molar volume is 204.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Research has developed simple methods for synthesizing related compounds, like N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, offering valuable insights into the synthesis of complex pyrrolopyrimidines (Bommeraa, Kumar, et al., 2019).
- Characterization and Docking Studies : These compounds have been characterized by spectral analyses and studied through docking experiments, aiding in understanding their molecular interactions and potential applications (Bommeraa, Kumar, et al., 2019).
Pharmacological Applications
- Dual Cholinesterase and Amyloid-β Aggregation Inhibitors : Similar pyrimidine derivatives have been synthesized and evaluated for their potential as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, suggesting possible applications in Alzheimer's disease (Mohamed, et al., 2011).
- Selective JAK1 Inhibitors : Certain aminopyrrolidine derivatives, related in structure, have been developed as selective JAK1 inhibitors, indicating potential in treating autoimmune diseases like rheumatoid arthritis (Chough, et al., 2018).
Chemical Research
- Intermediate Synthesis : The compound has been used as an intermediate in the synthesis of Tofacitinib, an anti-rheumatoid arthritis drug, demonstrating its utility in the production of pharmaceuticals (Chunxiang, 2013).
- Pyrroline-Ring Formation : Research into the stereoselective generation of conjugated azomethine ylides has explored compounds like N-benzyl-N-[3-(N-substituted imino)methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl]amino acid esters, which are related to the target compound, for their role in pyrroline-ring formation (Noguchi, et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3/t21-,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMBPMUFLFJILW-BWKNWUBXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.